

# An In-depth Technical Guide to (+)-Intermedine N-oxide: Synthesis and Properties

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## Compound of Interest

Compound Name: (+)-Intermedine

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## Introduction

**(+)-Intermedine N-oxide** is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, particularly those belonging to the Boraginaceae family, such as members of the genera *Amsinckia*, *Borago*, *Cryptantha*, *Eupatorium*, *Lithospermum*, *Symphytum*, and *Trichodesma*.<sup>[1]</sup> As with other PAs, **(+)-Intermedine N-oxide** is synthesized by plants as a secondary metabolite, serving as a defense mechanism against herbivores.<sup>[2]</sup> PAs and their N-oxides are of significant interest to the scientific community due to their potential toxicity and intriguing biological activities, including antitumor properties.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological effects of **(+)-Intermedine N-oxide**.

## Synthesis of (+)-Intermedine N-oxide

The chemical synthesis of **(+)-Intermedine N-oxide** is a multi-step process that typically involves the esterification of a necine base with a necic acid, followed by N-oxidation. A key synthetic route was reported by Zalkow et al. (1985), which serves as a foundational method for obtaining this compound.<sup>[5]</sup>

## Experimental Protocol: Synthesis via Esterification and N-oxidation<sup>[5]</sup>

This protocol is based on the general methodology for the synthesis of pyrrolizidine alkaloid N-oxides.

#### Step 1: Esterification of (-)-Retronecine with (+)-Trachelanthic acid derivative

- Preparation of Reactants: (-)-Retronecine is obtained by the hydrolysis of monocrotaline, which can be isolated from *Crotalaria spectabilis*. (+)-Trachelanthic acid is synthesized and converted to its isopropylidene derivative.
- Coupling Reaction: The isopropylidene derivative of (+)-trachelanthic acid is regiospecifically coupled at the C-9 position of (-)-retronecine.

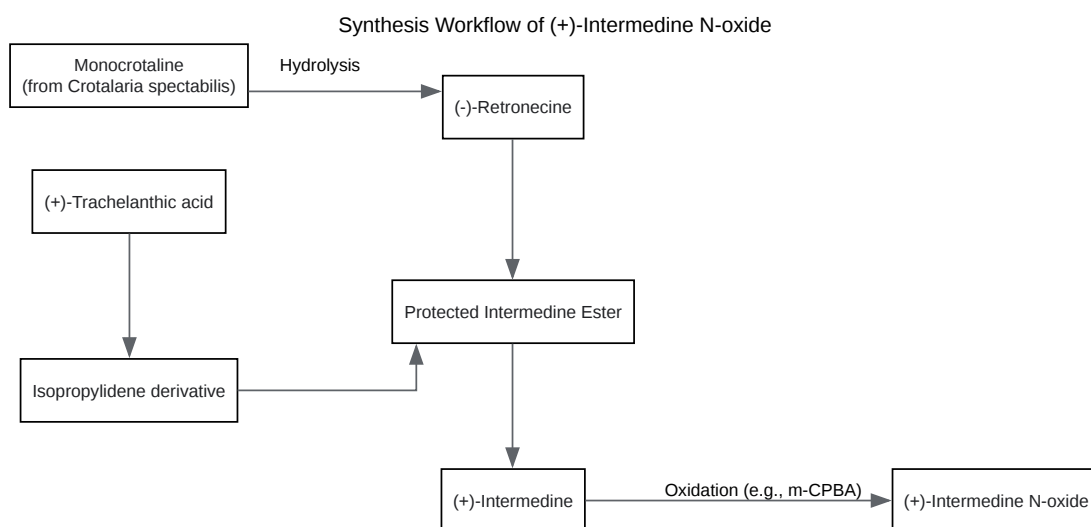
#### Step 2: Hydrolysis

- The resulting ester from Step 1 is subjected to hydrolysis to remove the isopropylidene protecting group, yielding **(+)-Intermedine**.

#### Step 3: N-oxidation

- Oxidation: The synthesized **(+)-Intermedine** is then oxidized to its corresponding N-oxide. A common method for the N-oxidation of tertiary amines is the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
- Purification: The final product, **(+)-Intermedine** N-oxide, is purified using chromatographic techniques.

The following diagram illustrates the general workflow for the synthesis of **(+)-Intermedine** N-oxide.



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Caption: General workflow for the synthesis of **(+)-Intermedine** N-oxide.

## Physicochemical Properties

A summary of the known physicochemical properties of **(+)-Intermedine** N-oxide is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>25</sub> NO <sub>6</sub>	[6]
Molecular Weight	315.36 g/mol	[6]
Appearance	White powder	[7]
Solubility	Soluble in methanol and water	[7]
<sup>1</sup> H NMR (CD <sub>3</sub> OD, 400 MHz)	See Table 2	[8]
<sup>13</sup> C NMR (CD <sub>3</sub> OD, 100 MHz)	See Table 3	[8]

Table 1: Physicochemical Properties of **(+)-Intermedine** N-oxide

## Spectroscopic Data

The nuclear magnetic resonance (NMR) data is crucial for the structural elucidation and confirmation of **(+)-Intermedine** N-oxide. The following tables summarize the reported <sup>1</sup>H and <sup>13</sup>C NMR data.

Position	Chemical Shift ( $\delta$ , ppm)
2	6.22
3 $\alpha$	4.60
3 $\beta$	3.65
5 $\alpha$	4.90
5 $\beta$	4.01
6 $\alpha$	2.38
6 $\beta$	2.22
7	4.81
8	4.30
9a	5.00
9b	4.85
2'	-
3'	4.09
4'	2.10
1''	1.25
4''	0.93
5''	0.91

Table 2:  $^1\text{H}$  NMR Spectroscopic Data for **(+)-Intermedine** N-oxide[8]

Position	Chemical Shift ( $\delta$ , ppm)
1	132.0
2	134.1
3	69.8
5	74.8
6	30.1
7	75.9
8	82.5
9	61.9
1'	175.7
2'	84.1
3'	77.9
4'	35.5
1''	17.2
4''	17.3
5''	17.8

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data for **(+)-Intermedine** N-oxide<sup>[8]</sup>

## Biological Properties and Potential Signaling Pathways

While specific signaling pathways for **(+)-Intermedine** N-oxide are not extensively documented, research on its parent compound, intermedine, and other related pyrrolizidine alkaloids provides insights into its potential mechanisms of action.

## Antitumor Activity

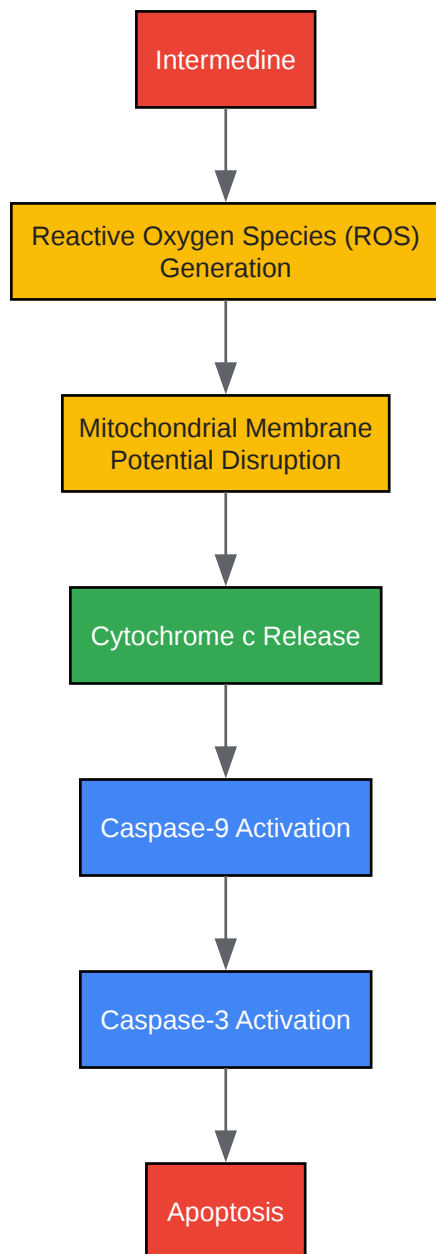
**(+)-Intermedine** N-oxide has been reported to exhibit anticancer activity.[4] The antitumor effects of pyrrolizidine alkaloids are often attributed to their ability to act as alkylating agents after metabolic activation, leading to DNA damage and apoptosis in cancer cells.

## Hepatotoxicity and Mitochondria-Mediated Apoptosis

A significant concern with pyrrolizidine alkaloids is their potential for hepatotoxicity. Studies on intermedine have shown that it can induce apoptosis in liver cells through a mitochondria-mediated pathway.[8] This process is initiated by the generation of reactive oxygen species (ROS), which leads to a change in the mitochondrial membrane potential and the release of cytochrome c. Cytochrome c then activates the caspase cascade, ultimately leading to programmed cell death.[8] It is plausible that **(+)-Intermedine** N-oxide may exert similar effects, potentially after in vivo reduction to intermedine.

The proposed mitochondria-mediated apoptosis pathway is depicted in the following diagram.

## Proposed Mitochondria-Mediated Apoptosis Pathway for Intermedine



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Caption: Proposed mechanism of intermedine-induced apoptosis.

## Conclusion



**(+)-Intermedine** N-oxide is a pyrrolizidine alkaloid with notable biological activity. This guide has provided an overview of its synthesis, key physicochemical properties, and a plausible mechanism for its cytotoxic effects based on studies of its parent compound. Further research is warranted to fully elucidate the specific signaling pathways modulated by **(+)-Intermedine** N-oxide and to explore its full therapeutic potential, while also carefully considering its toxicological profile. This information serves as a valuable resource for scientists engaged in natural product chemistry, toxicology, and drug discovery.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (+)-Intermedine N-oxide: Synthesis and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7855035#intermedine-n-oxide-synthesis-and-properties]

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